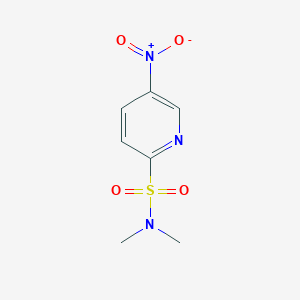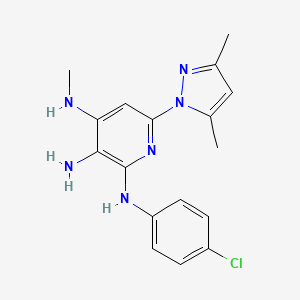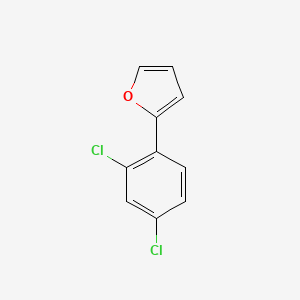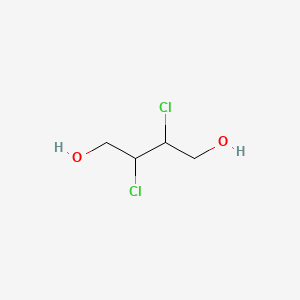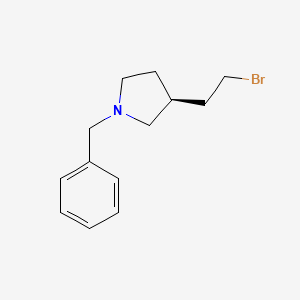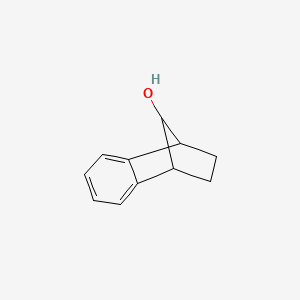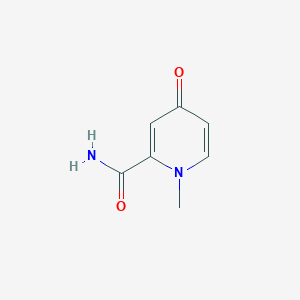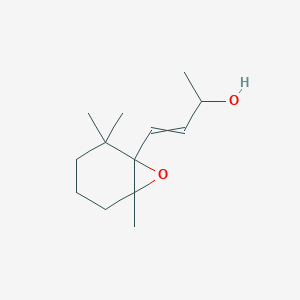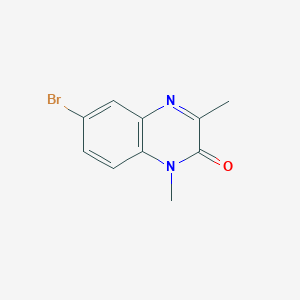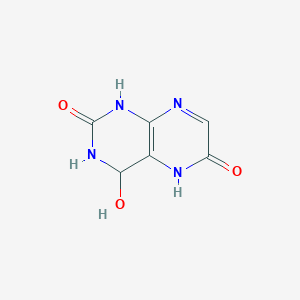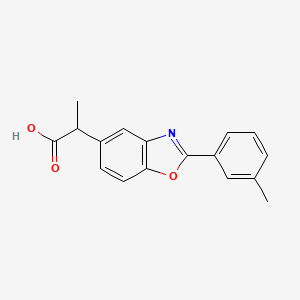
alpha-Methyl-2-(m-tolyl)-5-benzoxazoleacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha-Methyl-2-(3-methylphenyl)-5-benzoxazoleacetic acid: is an organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by its unique structure, which includes a benzoxazole ring fused with an acetic acid moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-2-(3-methylphenyl)-5-benzoxazoleacetic acid typically involves the condensation of 3-methylphenylamine with salicylic acid derivatives under acidic conditions to form the benzoxazole ring. This is followed by the introduction of the alpha-methyl group through alkylation reactions. The final step involves the acylation of the benzoxazole derivative with acetic anhydride to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions would be carefully controlled to minimize by-products and maximize the yield of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoxazole ring to its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amine derivatives.
Substitution: Introduction of halogen, nitro, or other functional groups on the aromatic ring.
Applications De Recherche Scientifique
Biology: In biological research, alpha-Methyl-2-(3-methylphenyl)-5-benzoxazoleacetic acid is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and resins, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of alpha-Methyl-2-(3-methylphenyl)-5-benzoxazoleacetic acid involves its interaction with specific molecular targets in biological systems. The benzoxazole ring can interact with enzymes or receptors, modulating their activity. The acetic acid moiety may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
2-(3-methylphenyl)benzoxazole: Lacks the alpha-methyl and acetic acid groups.
alpha-Methyl-2-phenylbenzoxazole: Similar structure but without the 3-methyl group on the phenyl ring.
2-(3-chlorophenyl)-5-benzoxazoleacetic acid: Contains a chlorine atom instead of a methyl group.
Uniqueness: The presence of both the alpha-methyl group and the acetic acid moiety in alpha-Methyl-2-(3-methylphenyl)-5-benzoxazoleacetic acid distinguishes it from other benzoxazole derivatives. These functional groups contribute to its unique chemical reactivity and potential biological activity, making it a valuable compound for various scientific applications.
Propriétés
Numéro CAS |
64037-05-4 |
|---|---|
Formule moléculaire |
C17H15NO3 |
Poids moléculaire |
281.30 g/mol |
Nom IUPAC |
2-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C17H15NO3/c1-10-4-3-5-13(8-10)16-18-14-9-12(11(2)17(19)20)6-7-15(14)21-16/h3-9,11H,1-2H3,(H,19,20) |
Clé InChI |
JDFQJYHRSPYWNQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)C(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


